2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Protein Kinases
Isoquinolinesulfonamides, including compounds structurally similar to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds selectively inhibit these kinases, potentially affecting cellular processes like protein phosphorylation, signal transduction, and cell cycle regulation, highlighting their relevance in studying kinase-related pathways and diseases (Hidaka et al., 1984).
Modulation of Neurite Outgrowth
Research on the effects of kinase inhibitors on neurite outgrowth in PC12 cells has shown that compounds similar to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide can significantly impact the neurite outgrowth process. These studies suggest potential applications in neurodegenerative disease research and neuropharmacology, particularly in understanding the mechanisms underlying neurite outgrowth and neuronal differentiation (Chijiwa et al., 1990).
Carbonic Anhydrase Interaction
Compounds structurally related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide have been studied for their interactions with human carbonic anhydrases (hCAs). These interactions offer insights into the design of selective inhibitors for therapeutically relevant isoforms of hCAs, which play a crucial role in various physiological processes, including respiration, acid-base balance, and CO2 transport. Such studies are instrumental in the development of drugs targeting hCAs for the treatment of conditions like glaucoma, epilepsy, and cancer (Mader et al., 2011).
Antimicrobial Activity
Further, studies on benzenesulfonamides and their derivatives, including N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide, have shown promising antimicrobial activity. This activity against various bacterial and fungal strains suggests potential applications in developing new antimicrobial agents. The understanding of the structure-activity relationship in these compounds can guide the design of more effective and selective antimicrobial drugs (Vanparia et al., 2010).
Properties
IUPAC Name |
2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-14(2)22(25)24-10-6-7-18-8-9-19(13-20(18)24)23-28(26,27)21-16(4)11-15(3)12-17(21)5/h8-9,11-14,23H,6-7,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALWCZUIQXUFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.